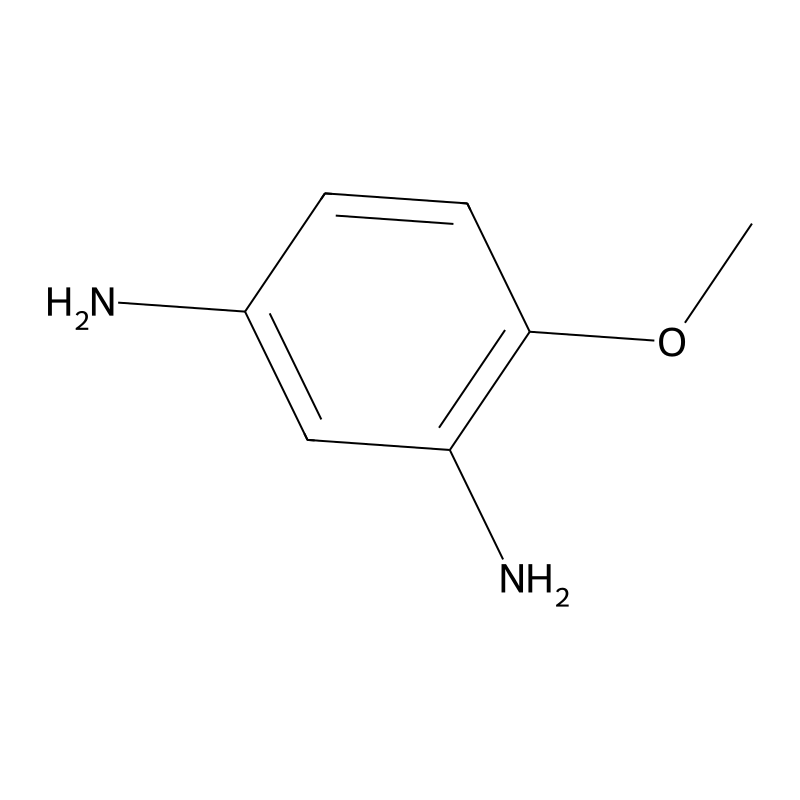

2,4-Diaminoanisole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in water: miscible

Synonyms

Canonical SMILES

2,4-Diaminoanisole (2,4-DAA) is a chemical compound with the formula C7H10N2O. It appears as colorless needles and is soluble in alcohol, hot ether, and slightly soluble in dimethyl sulfoxide (DMSO) []. While research into potential applications of 2,4-DAA is ongoing, its current primary use in scientific research is as an analytical reference standard.

Analytical Reference Standard

,4-DAA serves as a reference standard for the identification and quantification of the analyte in various matrices through instrumental analysis techniques. Here are two specific examples:

- Mainstream waterpipe smoke analysis: 2,4-DAA is used as a standard in conjunction with liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) to determine its concentration in mainstream waterpipe smoke [].

- Hair dye analysis: 2,4-DAA can be used as a standard for high-performance liquid chromatography (HPLC) analysis to detect its presence in hair dye products [].

2,4-Diaminoanisole is an organic compound characterized by the molecular formula C₇H₁₀N₂O. It appears as a crystalline solid, typically off-white to violet or dark brown in color, and has a melting point of approximately 67.5 °C. This compound is a derivative of anisole, containing two amino groups at the 2 and 4 positions on the aromatic ring. It is known for its use in the dyeing industry, particularly in the formulation of hair and fur dyes, where it serves as an intermediate in producing various colorants .

- Oxidation: Reacting with oxidizing agents to form various products, including potentially mutagenic compounds.

- Nucleophilic Substitution: The amino groups can act as nucleophiles in substitution reactions.

- Condensation Reactions: It can react with aldehydes or ketones under acidic conditions to form imines or related compounds.

One significant reaction involves its interaction with hydrogen peroxide, which produces mutagenic derivatives that have been studied for their effects on bacterial systems like Salmonella .

The biological activity of 2,4-diaminoanisole has raised concerns due to its mutagenic properties. Studies have shown that it can induce frameshift mutations and chromosomal aberrations in various organisms, including rodent cells and bacterial strains. Specifically, it has been linked to unscheduled DNA synthesis and covalent binding to cellular macromolecules, indicating potential carcinogenicity. In animal studies, exposure has been associated with thyroid and mammary tumors .

Several methods exist for synthesizing 2,4-diaminoanisole:

- Reduction of Nitro Compounds: Starting from 2,4-dinitroanisole, which is reduced using catalytic hydrogenation or chemical reducing agents like iron and hydrochloric acid.

- Amination of Anisole: Direct amination of anisole using ammonia or amines under specific conditions to introduce amino groups at the desired positions.

- Diazotization followed by Reduction: This involves diazotizing an appropriate aromatic amine and then reducing it to yield 2,4-diaminoanisole.

These methods allow for varying degrees of yield and purity depending on the reagents and conditions employed .

The primary applications of 2,4-diaminoanisole include:

- Dye Manufacturing: Used extensively as an intermediate in producing hair dyes and other colorants.

- Corrosion Inhibition: Acts as a corrosion inhibitor for metals such as steel.

- Research: Utilized in various biological studies due to its mutagenic properties.

Due to its potential health risks, its use is often regulated .

Interaction studies involving 2,4-diaminoanisole have primarily focused on its mutagenicity and carcinogenic potential. Research indicates that:

- It binds covalently to proteins and nucleic acids within cells, potentially leading to adverse biological effects.

- The presence of metabolic activation systems enhances its mutagenic effects in bacterial assays.

- Its interactions with cytochrome P450 enzymes have been studied to understand its metabolic pathways and toxicity mechanisms .

Several compounds share structural similarities with 2,4-diaminoanisole. These include:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 4-Methoxy-m-phenylenediamine | Contains a methoxy group on the benzene ring | Used primarily in dye formulations; less toxic than 2,4-diaminoanisole |

| 3-Amino-4-methoxybenzenamine | Amino group at different position | Exhibits lower mutagenicity compared to 2,4-diaminoanisole |

| Aniline | Simple amino compound without methoxy group | Widely used in dye production but lacks specific reactivity seen in 2,4-diaminoanisole |

| p-Phenylenediamine | Similar diamine structure | Known for its use in rubber production; different toxicity profile |

These compounds illustrate the diversity within the class of aromatic amines but highlight how 2,4-diaminoanisole's unique positioning of functional groups contributes to its distinct biological activity and applications .

Physical Description

COLOURLESS SOLID IN VARIOUS FORMS.

Colorless solid (needles). [Note: The primary use (including its salts such as 2,4-diaminoanisole sulfate) is a component of hair & fur dye formulations.]

Color/Form

Colorless solid (needles).

XLogP3

Boiling Point

Vapor Density

LogP

Melting Point

67.5 °C

67-68 °C

68 °C

153°F

UNII

Related CAS

614-94-8 (di-hydrochloride)

6219-67-6 (sulfate)

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H350 (100%): May cause cancer [Danger Carcinogenicity];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Vapor Pressure

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

2,4-diaminoanisole ... believed to be used as an intermediate in the manufacture of one commercially significant dye, CI basic brown 2. ... CI basic brown 2 was reported to be used mainly in dyeing acrylic fibers, although it was also present in variety of other products, including shoe polishes. 2,4-diaminoanisole and its sulfate may serve as oxidation bases in dyeing of furs.

Analytic Laboratory Methods

2,4-DIAMINOANISOLE IDENTIFICATION WAS MADE AFTER PRODUCTS WERE TRANSFORMED INTO HOMOGENEOUS SOLN BY SPECTRAL MEASUREMENTS OF PLATES, BY COLOR REACTIONS WITH DIFFERENT REAGENTS, OR BY RF VALUES. QUANTITATIVE DETERMINATION WAS BY DIRECT PHOTOMETRIC EVALUATION OF THE PLATES (DENSITOMETRY) AFTER COLOR FORMATION WITH REAGENTS DURING HAIR DYEING IN ORDER TO DETECT THE RATE OF TRANSFORMATION DURING USE.

2,4-DIAMINOANISOLE WAS DETERMINED IN HAIR DYES BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY.

Sample matrix: Hair dyes. Sample preparation: Separate on chromatography column. Assay procedure: High performance liquid chromatography with ultra violet detection. Limit of detection is not given. Sample matrix: Amine mixtures. Assay procedure: Thin layer chromatography. Limit of detection is not given.

Methods for the analysis of aromatic amines, including 2,4-diaminoanisole, in inks of ball-point and fibre-tip pens and watercolour paints, oxidative hair dyes, dyestuff mixtures and in paper, coloured textiles and leather products have been reported. These methods include differential pulse voltammetry, gas chromatography-mass spectrometry with mass ion detection, thin-layer chromatography, high-performance thin-layer chromatography and high-performance liquid chromatography with ultraviolet, diodearray or mass spectrometry detection.

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

Phenobarbital (75 mg/kg ip at 72, 48, and 24 hr previously) pretreatment of rats reduced the LD50 of 2,4-diaminoanisole from 116 to 97 mg/kg, and increased the initial rate of urinary excretion.

8 Kinds of o- and m-phenylenediamine (PD) derivatives, which are used as oxidative-type hair dyes, were treated with hydrogen peroxide (H2O2). Both before and after H2O2 treatment, their mutagenicity was tested by using Salmonella typhimurium TA98 in the presence or absence of a mammalian metabolic activation system (S9 mix). After H2O2 treatment, the mutagenic potencies of p-nitro-o-phenylenediamine, 3,4-diaminotoluene, p-nitro-m-phenylenediamine and 2,4-diaminophenol did not vary or slightly increased in comparison with those of the starting materials. The mutagenicity of o-PD, p-chloro-o-phenylenediamine (p-Cl-o-PD), m-PD and 2,4-diaminoanisole (p-OMe-m-PD) was enhanced remarkably by treatment with H2O2 and all the oxidation products required metabolic activation by S9 mix for their mutagenesis.

The effect of the carcinogenic hair dye component 2,4-diaminoanisole (2,4-DAA) on thyroid and pituitary morphology was studied. Heavy pigmentation of the hypertrophied thyroid epithelium was present when the animals were fed with 2,4-DAA for 6 weeks. Another hair dye component m-phenylenediamine (m-PDA), which lacks the methoxy group, and which is not carcinogenic, prevented the dark pigmentation of the thyroid epithelium caused by 2,4-DAA, but had only a slight effect on the hypertrophy of the gland. In the pituitary gland of 2,4-DAA-fed animals only a few aldehyde fuchsin positive thyrotrope cells were present. When 2,4-DAA and m-PDA were fed simultaneously, the number of hypertrophied chromophobic cells was greatly increased and the aldehyde fuchsin-positive cells were practically absent.

For more Interactions (Complete) data for 2,4-DIAMINOANISOLE (6 total), please visit the HSDB record page.